molecular formula C18H24N4O5S2 B10946968 3-[(4-methylphenyl)sulfonyl]-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}propan-1-one

3-[(4-methylphenyl)sulfonyl]-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}propan-1-one

Cat. No.: B10946968
M. Wt: 440.5 g/mol
InChI Key: AMMOMNPFULSSJI-UHFFFAOYSA-N
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Description

3-[(4-METHYLPHENYL)SULFONYL]-1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonyl group attached to a piperazine ring, which is further connected to a pyrazole ring. The presence of these functional groups makes it a versatile molecule with significant potential in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-METHYLPHENYL)SULFONYL]-1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with a suitable dihalide.

    Final Coupling: The final step involves coupling the sulfonylated pyrazole with the piperazine derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of 3-[(4-METHYLPHENYL)SULFONYL]-1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity. These interactions can lead to the modulation of various cellular pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[(4-METHYLPHENYL)SULFONYL]-1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE stands out due to its dual sulfonyl groups and the presence of both pyrazole and piperazine rings. These features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H24N4O5S2

Molecular Weight

440.5 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-1-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]propan-1-one

InChI

InChI=1S/C18H24N4O5S2/c1-15-3-5-16(6-4-15)28(24,25)12-7-18(23)21-8-10-22(11-9-21)29(26,27)17-13-19-20(2)14-17/h3-6,13-14H,7-12H2,1-2H3

InChI Key

AMMOMNPFULSSJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C

Origin of Product

United States

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